molecular formula C15H7N3O4 B1671982 8-Nitroindolo[2,1-b]quinazoline-6,12-dione CAS No. 77603-42-0

8-Nitroindolo[2,1-b]quinazoline-6,12-dione

Cat. No. B1671982
CAS RN: 77603-42-0
M. Wt: 293.23 g/mol
InChI Key: UFMQJYHLIUACCG-UHFFFAOYSA-N
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Description

8-Nitroindolo[2,1-b]quinazoline-6,12-dione, also known as 8-Nitrotryptanthrin, is a chemical compound with the molecular formula C15H7N3O4 and a molecular weight of 293.23 . It is a pharmaceutically active ingredient .


Synthesis Analysis

The synthesis of this compound and its analogues has been reported in several studies . One approach involves a one-pot multicomponent reaction involving α-halogenation, oxidation, condensation, aromatization, and heteroaryl coupling . Another method involves the reduction of indolo[2,1-b]quinazoline-6,12-dione by various methods .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H7N3O4/c19-13-10-7-8(18(21)22)5-6-12(10)17-14(13)16-11-4-2-1-3-9(11)15(17)20/h1-7H .

It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives: The synthesis of various isoindolo[2,1-a]quinazoline-5,11-dione derivatives, closely related to 8-Nitroindolo[2,1-b]quinazoline-6,12-dione, has been achieved using N-substituted 2-nitrobenzamides and 2-formylbenzoic acids. This process involves a reductive reaction and is significant for creating a library of alkaloids with potential for biomedical screening (Mahdavi et al., 2013).
  • Reduction and Stereochemical Studies: Studies have been conducted on the reduction of indolo[2,1-b]quinazoline-6,12-dione and the stereochemistry of the products. This research involved using NMR spectroscopy and X-ray crystallography to understand the detailed structure of the reduced compounds (Bergman et al., 1987).

Biological Applications

  • Anti-Hepatitis B Virus Properties: Dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives, structurally similar to this compound, have been identified as potent inhibitors of hepatitis B virus (HBV) capsid assembly. These derivatives have shown significant inhibition of HBV DNA replication, indicating their potential as antiviral agents (Zhang et al., 2015).
  • Inhibition of TNF-α: Novel inhibitors of TNF-α, a crucial inflammatory cytokine, have been synthesized from 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-diones, again similar in structure to this compound. These inhibitors were developed using a three-component reaction and represent a new approach to targeting TNF-α in vitro (Kumar et al., 2011).

Safety and Hazards

This compound is considered toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact with skin or eyes, it is recommended to flush with copious amounts of water and seek medical advice .

Mechanism of Action

Target of Action

GNF-PF-3777, also known as 8-Nitrotryptanthrin or 8-Nitroindolo[2,1-b]quinazoline-6,12-dione, is a potent inhibitor of human indoleamine 2,3-dioxygenase 2 (hIDO2) . IDO2 is an enzyme that plays a crucial role in the metabolism of tryptophan, an essential amino acid, into kynurenine .

Mode of Action

The compound interacts with hIDO2, significantly reducing its activity . The inhibition constant (Ki) of GNF-PF-3777 for hIDO2 is reported to be 0.97 μM , indicating a strong affinity between the compound and its target.

Biochemical Pathways

By inhibiting hIDO2, GNF-PF-3777 affects the kynurenine pathway, which is the primary route of tryptophan catabolism leading to the production of nicotinamide adenine dinucleotide (NAD+). This pathway plays a significant role in various physiological and pathological processes, including immune response and neurological disorders .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability

Result of Action

The inhibition of hIDO2 by GNF-PF-3777 can lead to a decrease in kynurenine levels, potentially affecting various biological processes. For instance, it may influence immune response, as kynurenine and its metabolites are known to have immunosuppressive effects .

properties

IUPAC Name

8-nitroindolo[2,1-b]quinazoline-6,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7N3O4/c19-13-10-7-8(18(21)22)5-6-12(10)17-14(13)16-11-4-2-1-3-9(11)15(17)20/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMQJYHLIUACCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)[N+](=O)[O-])C(=O)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using the procedure in Example 12 and substituting isatoic anhydride for 5-chloroisatoic anhydride and 5-nitroisatin for 5-fluoroisatin gave the title compound in 18% yield: mp 302.2°-303° C.; 1H NMR (300 MHz, CDCl3) δ 8.88 (d, 1H) 8.77 (d, 1H) 8.66-8.74 (m, 1H) 8.46-8.52 (m, 1H) 8.09 (d, 1H) 7.88-7.98 (m, 1H) 7.72-7.80 (m, 1H); MS (M+H)+ 293.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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